![molecular formula C7H4ClN3O2 B13909144 8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)
8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its fused pyridine and pyrimidine rings, with a chlorine atom at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with 6-amino-3-methylpyrimidine-2,4-dione. This reaction proceeds through a series of steps including cyclization and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridopyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, N-oxides, and dihydropyridopyrimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of various enzymes, including poly (ADP-ribose) polymerase-1 (PARP-1) and cyclin-dependent kinases (CDKs). .
Biology: The compound is used in studies related to DNA repair mechanisms and cell cycle regulation.
Industry: It serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing the repair of damaged DNA and leading to cell death in cancer cells. Similarly, as a CDK inhibitor, it interferes with the cell cycle progression, inducing apoptosis in tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrano[2,3-D]pyrimidine: Known for its PARP-1 inhibitory activity and potential anticancer properties.
Uniqueness
8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a valuable scaffold for the development of novel therapeutic agents.
Propriétés
Formule moléculaire |
C7H4ClN3O2 |
|---|---|
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
8-chloro-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-4-3(1-2-9-5)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13) |
Clé InChI |
VITJJDGGYCYFPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C(=O)NC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




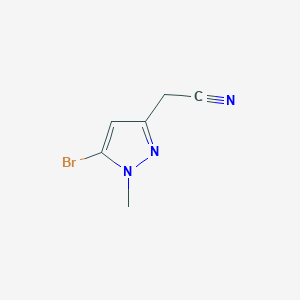
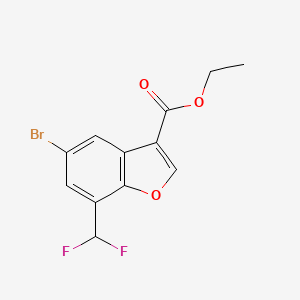
![1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13909097.png)
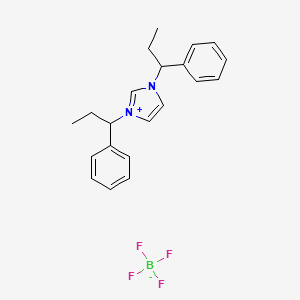
![1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]](/img/structure/B13909104.png)
![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
![(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one](/img/structure/B13909110.png)
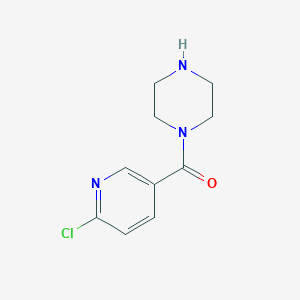
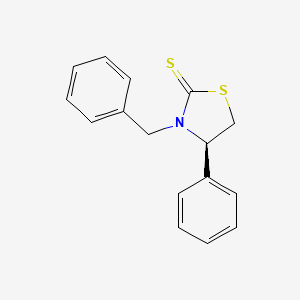
![Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13909123.png)

![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)
